6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate
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Overview
Description
The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a complex organic molecule It features a long aliphatic chain with ester and amide linkages, as well as an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate typically involves multiple steps:
Esterification: The initial step involves the esterification of 2-hexyldecanoic acid with a suitable alcohol, such as hexanol, under acidic conditions.
Amidation: The ester product is then reacted with an amine, specifically 3-imidazol-1-ylpropylamine, to form the amide linkage.
Final Coupling: The intermediate product is further reacted with another molecule of 2-hexyldecanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate: can undergo various chemical reactions, including:
Oxidation: The aliphatic chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying lipid-protein interactions due to its amphiphilic nature.
Medicine: Possible applications in drug delivery systems, given its ability to interact with biological membranes.
Industry: Use in the formulation of specialty polymers and surfactants.
Mechanism of Action
The mechanism by which 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate exerts its effects is likely related to its amphiphilic structure. This allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further enhancing its functionality.
Comparison with Similar Compounds
Similar Compounds
6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate: can be compared to other amphiphilic compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of ester, amide, and imidazole functionalities, which provide a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C50H95N3O4 |
---|---|
Molecular Weight |
802.3 g/mol |
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H95N3O4/c1-5-9-13-17-19-27-36-47(34-25-15-11-7-3)49(54)56-44-31-23-21-29-39-52(41-33-42-53-43-38-51-46-53)40-30-22-24-32-45-57-50(55)48(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h38,43,46-48H,5-37,39-42,44-45H2,1-4H3 |
InChI Key |
OXCZMFBUQLLUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCN1C=CN=C1 |
Origin of Product |
United States |
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